1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate
Description
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate is an organic compound characterized by the presence of a benzodioxole ring attached to a dimethylpropyl acetate group
Properties
CAS No. |
6282-23-1 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C14H18O4/c1-9(15)18-13(14(2,3)4)10-5-6-11-12(7-10)17-8-16-11/h5-7,13H,8H2,1-4H3 |
InChI Key |
VXZUGUIEOPQBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC2=C(C=C1)OCO2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate typically involves the acylation of 1,3-benzodioxole derivatives. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent under acidic conditions. For instance, the use of acetic anhydride in the presence of a catalyst such as sulfuric acid can facilitate the formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous acidic catalysts can be employed to streamline the acylation reaction, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The compound may also interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Investigated for their anticancer activities.
Benzodioxole derivatives with aryl acetate groups: Studied for their COX inhibitory and cytotoxic properties.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate stands out due to its unique structural combination of a benzodioxole ring and a dimethylpropyl acetate group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
